2-(4-Fluoropyridin-2-yl)acetic acid 2-(4-Fluoropyridin-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1000530-31-3
VCID: VC16688895
InChI: InChI=1S/C7H6FNO2/c8-5-1-2-9-6(3-5)4-7(10)11/h1-3H,4H2,(H,10,11)
SMILES:
Molecular Formula: C7H6FNO2
Molecular Weight: 155.13 g/mol

2-(4-Fluoropyridin-2-yl)acetic acid

CAS No.: 1000530-31-3

Cat. No.: VC16688895

Molecular Formula: C7H6FNO2

Molecular Weight: 155.13 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluoropyridin-2-yl)acetic acid - 1000530-31-3

Specification

CAS No. 1000530-31-3
Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
IUPAC Name 2-(4-fluoropyridin-2-yl)acetic acid
Standard InChI InChI=1S/C7H6FNO2/c8-5-1-2-9-6(3-5)4-7(10)11/h1-3H,4H2,(H,10,11)
Standard InChI Key SGWOOIRWFVDRMX-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C=C1F)CC(=O)O

Introduction

2-(4-Fluoropyridin-2-yl)acetic acid is a fluorinated aromatic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemicals due to its unique chemical and biological properties. This compound features a pyridine ring with a fluorine atom at the 4-position and an acetic acid group attached at the 2-position. Its molecular formula and molecular weight are not explicitly detailed in the available literature, but it is known to be a valuable intermediate in various chemical syntheses.

Synthesis Methods

The synthesis of 2-(4-Fluoropyridin-2-yl)acetic acid typically involves introducing fluorine into the pyridine structure followed by functionalization to attach the acetic acid group. One common method is the Balz-Schiemann reaction, which requires careful control of reaction conditions such as temperature and pH to achieve high yields and purity. Potassium fluoride can be used as a fluorinating agent under controlled temperatures to enhance reaction efficiency.

Biological and Chemical Applications

2-(4-Fluoropyridin-2-yl)acetic acid is of interest in medicinal chemistry due to its potential interactions with biological targets. The fluorine atom enhances the compound's ability to modulate enzyme activities and receptor binding affinities, making it a valuable intermediate in pharmaceutical research. Additionally, its ability to form stable complexes with metal ions may contribute to its biological effects, further enhancing its potential as a pharmaceutical intermediate.

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